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molecular formula C9H11FO2 B2504090 (4-(2-Fluoroethoxy)phenyl)methanol CAS No. 93613-03-7

(4-(2-Fluoroethoxy)phenyl)methanol

Cat. No. B2504090
M. Wt: 170.183
InChI Key: KVZQAFXCQPFIJA-UHFFFAOYSA-N
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Patent
US04960884

Procedure details

A stirred solution of 7.0 grams (0.035 mole) of methyl 4-(2-fluoroethoxy)benzoate and 75 ml of a 1.0 M solution of diisobutylaluminium hydride in hexanes in 75 ml of toluene was heated at 40° C. for three hours. The mixture was cooled and quenched with methanol. This mixture was stirred at room temperature for approximately 18 hours and was filtered through a pad of celite. The filter cake was washed with a small amount of methanol. The combined filtrate was evaporated under reduced pressure to yield 5.0 grams of 2-fluoroethyl 4-hydroxymethylphenyl ether as an oil which slowly solidified.
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9](OC)=[O:10])=[CH:7][CH:6]=1.[H-].C([Al+]CC(C)C)C(C)C>C1(C)C=CC=CC=1>[OH:10][CH2:9][C:8]1[CH:7]=[CH:6][C:5]([O:4][CH2:3][CH2:2][F:1])=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FCCOC1=CC=C(C(=O)OC)C=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for approximately 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with methanol
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of celite
WASH
Type
WASH
Details
The filter cake was washed with a small amount of methanol
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCC1=CC=C(C=C1)OCCF
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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